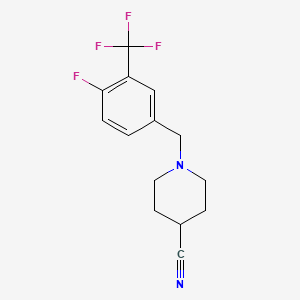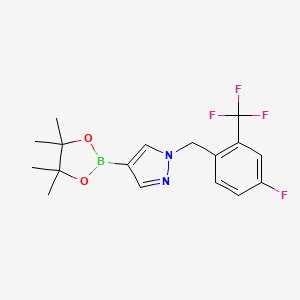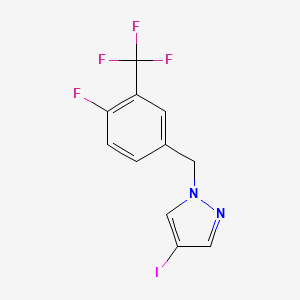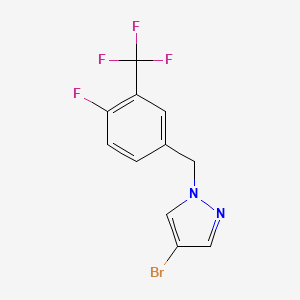
2-(5-Aminopentoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Aminopentoxy)phenol is a chemical compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound consists of a phenol group substituted with a 5-aminopentoxy chain, making it a versatile molecule in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Aminopentoxy)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a 5-aminopentoxy group. One common method is the reaction of 2-hydroxyphenol with 5-aminopentanol under acidic or basic conditions to facilitate the substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process often involves the use of catalysts to enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-Aminopentoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: The amino group can be reduced to form corresponding amines, which can be further functionalized.
Substitution: The phenol group is highly reactive in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for the oxidation of phenols to quinones.
Reduction: Sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are typical reducing agents.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) without a catalyst due to the activating effect of the phenol group.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols
Aplicaciones Científicas De Investigación
2-(5-Aminopentoxy)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(5-Aminopentoxy)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Antimicrobial Activity: The amino group interacts with microbial cell membranes, disrupting their integrity and leading to cell death.
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammatory responses.
Comparación Con Compuestos Similares
- Phenol
- 2-Aminophenol
- m-Aryloxy Phenols
Propiedades
IUPAC Name |
2-(5-aminopentoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-8-4-1-5-9-14-11-7-3-2-6-10(11)13/h2-3,6-7,13H,1,4-5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWWYHOUNWZCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














